Bitartrate

Description

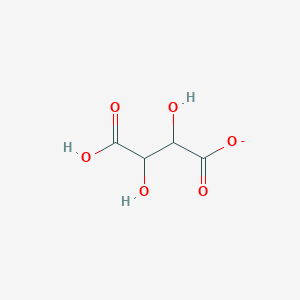

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5O6- |

|---|---|

Molecular Weight |

149.08 g/mol |

IUPAC Name |

2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-1 |

InChI Key |

FEWJPZIEWOKRBE-UHFFFAOYSA-M |

SMILES |

C(C(C(=O)[O-])O)(C(=O)O)O |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Potassium Bitartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium bitartrate, also known as potassium hydrogen tartrate (KHC₄H₄O₆), is the potassium acid salt of L-(+)-tartaric acid.[1][2] A natural byproduct of winemaking, it crystallizes in wine casks during the fermentation of grape juice.[2][3] In its purified form, it is a white crystalline powder commonly known as cream of tartar.[3] This document provides a comprehensive overview of the chemical properties of potassium this compound, tailored for a technical audience. It includes quantitative data, detailed experimental protocols, and visualizations of key chemical and physiological processes. Its utility spans various industries, from a leavening agent in the food industry to a standard buffer in analytical chemistry and an active ingredient in pharmaceutical formulations.[2][4]

Physicochemical Properties

Potassium this compound is a white, crystalline or granulated powder with a pleasant, acidulous taste.[4] It is stable under normal conditions but is incompatible with strong oxidizing agents.[5]

General Properties

A summary of the general physicochemical properties of potassium this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | KHC₄H₄O₆ | [3] |

| Molar Mass | 188.177 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Density | 1.984 g/cm³ at 18 °C | [4] |

| Refractive Index (n_D) | 1.511 | [2] |

| Melting Point | Decomposes at 267 °C | [5] |

Solubility

Potassium this compound has a notably low solubility in water, which is temperature-dependent. It is practically insoluble in ethanol and acetic acid.[2] This property is fundamental to its precipitation during winemaking as the ethanol concentration increases.[6]

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

| Water | 20 | 0.57 | [2] |

| Water | 100 | 6.1 | [2] |

| Ethanol | - | Insoluble | [2] |

| Acetic Acid | - | Insoluble | [2] |

pH and Acidity

A saturated aqueous solution of potassium this compound creates a buffer with a standardized pH, making it a primary reference standard by the U.S. National Institute of Standards and Technology (NIST).[2][7] Upon dissolution, it dissociates into potassium ions, acid tartrate ions, and tartrate ions.[7]

| Condition | pH | Reference(s) |

| Saturated solution at 25 °C | 3.557 | [7] |

| 1% aqueous solution | 3.4 | [4] |

Crystal Structure

Potassium this compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁. The crystal structure consists of a three-dimensional network where the tartrate anions are linked to potassium ions through their oxygen atoms, which facilitates its precipitation from solutions like wine.[8]

| Crystallographic Parameter | Value | Reference(s) |

| Crystal System | Orthorhombic | [9] |

| Space Group | P2₁2₁2₁ | [9] |

| Unit Cell Dimensions | a = 7.6065(5) Å, b = 7.7599(5) Å, c = 10.6054(7) Å | [9] |

| Z | 4 | [9] |

Chemical Reactivity and Mechanisms

Acid-Base Reaction with Sodium Bicarbonate

A key reaction of potassium this compound is its role as a weak acid in baking powders. It reacts with sodium bicarbonate (a base) in the presence of water to produce carbon dioxide gas, which acts as a leavening agent.[3]

Reaction: KHC₄H₄O₆(aq) + NaHCO₃(aq) → KNaC₄H₄O₆(aq) + H₂O(l) + CO₂(g)

Thermal Decomposition

Potassium this compound undergoes thermal decomposition at elevated temperatures. The process involves dehydration followed by the decomposition of the tartrate structure, ultimately yielding potassium carbonate and carbon oxides.

Biological Mechanisms of Action

Laxative Effect

When used as a laxative, often in combination with sodium bicarbonate in a suppository, potassium this compound facilitates the production of carbon dioxide gas within the rectum. This gas creates mechanical distension of the intestinal wall, which in turn stimulates bowel contractions and promotes defecation.[4][10]

Diuretic Effect

The diuretic effect of potassium this compound is primarily attributed to its potassium content. As a potassium salt, it can influence the body's electrolyte balance. An increased intake of potassium can promote the excretion of sodium and water by the kidneys, leading to a diuretic effect. This mechanism is similar to that of potassium-sparing diuretics which interfere with the sodium-potassium exchange in the distal tubules of the nephrons.[8][11]

Experimental Protocols

Determination of Solubility by Titration

This protocol determines the molar solubility and solubility product constant (Ksp) of potassium this compound in an aqueous solution.

Materials:

-

Potassium this compound

-

Deionized water

-

Standardized sodium hydroxide (NaOH) solution (approx. 0.04 M)

-

Phenolphthalein indicator

-

Burette, pipette, Erlenmeyer flasks, magnetic stirrer, and stir bar

-

Filtration apparatus (funnel and filter paper)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess of solid potassium this compound to a beaker containing deionized water.

-

Stir the mixture vigorously with a magnetic stirrer for at least 24 hours at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

Filter the saturated solution to remove the undissolved solid.[12]

-

-

Titration:

-

Pipette a known volume (e.g., 25.00 mL) of the clear, saturated potassium this compound solution into an Erlenmeyer flask.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate the solution with the standardized NaOH solution until a faint, persistent pink endpoint is reached.

-

Record the volume of NaOH used.

-

Repeat the titration at least two more times for precision.

-

Calculations:

-

Calculate the moles of NaOH used: Moles NaOH = Molarity of NaOH × Volume of NaOH (L).

-

From the 1:1 stoichiometry of the reaction (KHC₄H₄O₆ + NaOH → KNaC₄H₄O₆ + H₂O), the moles of this compound (HC₄H₄O₆⁻) are equal to the moles of NaOH.

-

Calculate the molarity of the this compound ion, which represents the molar solubility (s) of potassium this compound: [HC₄H₄O₆⁻] = Moles of HC₄H₄O₆⁻ / Volume of KHC₄H₄O₆ solution (L).

-

Since the dissolution of KHC₄H₄O₆ produces equal molar amounts of K⁺ and HC₄H₄O₆⁻, [K⁺] = [HC₄H₄O₆⁻] = s.

-

Calculate the solubility product constant: Ksp = [K⁺][HC₄H₄O₆⁻] = s².

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

This protocol outlines the general procedure for analyzing the thermal decomposition of potassium this compound.

Instrumentation:

-

Simultaneous TGA/DTA or TGA/DSC instrument

Procedure:

-

Sample Preparation:

-

Ensure the potassium this compound sample is a fine, homogeneous powder.

-

Accurately weigh approximately 5-10 mg of the sample into an inert crucible (e.g., alumina or platinum).[13]

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible in the instrument.

-

Select the desired atmosphere (e.g., inert: nitrogen or argon; or oxidative: air) with a constant flow rate (e.g., 20-50 mL/min).[13]

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[9]

-

-

Data Acquisition:

-

Continuously record the sample mass (TGA) and the temperature difference between the sample and reference (DTA) or heat flow (DSC) as a function of the furnace temperature.

-

Data Analysis:

-

TGA Curve: Analyze the plot of mass vs. temperature to identify the temperature ranges of mass loss and the percentage of mass lost at each stage.

-

DTG Curve: The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rates.

-

DTA/DSC Curve: Analyze the DTA or DSC curve to identify endothermic (e.g., melting, dehydration) and exothermic (e.g., oxidative decomposition) events, indicated by peaks.[14][15]

Determination of pH of a Saturated Solution

This protocol describes the standard method for preparing a saturated potassium this compound solution for use as a pH reference standard.[16]

Materials:

-

Potassium this compound, certified reference material

-

High-purity water (e.g., deionized, distilled)

-

pH meter and calibrated electrode

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

Add an excess of potassium this compound to a volume of high-purity water.

-

Stir the mixture for several minutes to facilitate saturation.

-

Allow the solution to equilibrate at a constant temperature of 25 °C. It is recommended to let the solution stand for at least 24 hours to ensure saturation.

-

Carefully decant or filter the saturated solution to remove the excess solid. The filtration should be performed at a temperature between 22 °C and 28 °C.[7]

-

Calibrate the pH meter using standard buffer solutions.

-

Measure the pH of the saturated potassium this compound solution. The expected pH at 25 °C is 3.557.[7]

Conclusion

Potassium this compound possesses a unique combination of chemical and physical properties that make it a versatile compound in various scientific and industrial applications. Its limited solubility, acidic nature in solution, and well-defined thermal decomposition behavior are key characteristics. For researchers and professionals in drug development, its role as a pH buffer, its reactivity in acid-base systems, and its established use as a laxative and diuretic provide a foundation for its application in formulation and as an active pharmaceutical ingredient. The experimental protocols and mechanisms detailed in this guide offer a comprehensive technical resource for understanding and utilizing potassium this compound.

References

- 1. crystallography365.wordpress.com [crystallography365.wordpress.com]

- 2. Potassium this compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Potassium this compound? [synapse.patsnap.com]

- 4. Potassium this compound | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. umw.edu.pl [umw.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. What is Potassium this compound used for? [synapse.patsnap.com]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. Potassium Hydrogen Tartrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. enology.fst.vt.edu [enology.fst.vt.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. epfl.ch [epfl.ch]

- 14. hitachi-hightech.com [hitachi-hightech.com]

- 15. vbcop.org [vbcop.org]

- 16. upload.wikimedia.org [upload.wikimedia.org]

An In-depth Technical Guide to the Natural Sources and Extraction of Bitartrate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bitartrate compounds, with a primary focus on potassium this compound, also known as cream of tartar. It details their natural origins, methods of extraction and purification, and analytical techniques for quantification. The information is intended to serve as a valuable resource for professionals in research, science, and drug development who are interested in the properties and applications of these naturally derived compounds.

Introduction to this compound Compounds

This compound is the monoanion of tartaric acid, a dicarboxylic acid that is abundant in nature, particularly in grapes and other fruits like tamarinds and bananas.[1][2] The most common and commercially significant this compound salt is potassium this compound (KC₄H₅O₆), a byproduct of the winemaking industry.[3] It is formed when tartaric acid, naturally present in grapes, combines with potassium ions during the fermentation process, leading to crystallization and precipitation due to its low solubility in the hydroalcoholic solution of wine.[4][5]

In the pharmaceutical industry, this compound salts are utilized for various purposes. They can serve as excipients in drug formulations, acting as buffering agents to maintain pH stability.[6] Additionally, tartrates are used as salt forms of various medications to improve their physicochemical properties.[7] For instance, metoprolol tartrate and zolpidem tartrate are common drug formulations.[7] Potassium this compound itself has been used as a laxative and diuretic.[8]

Natural Sources and Occurrence

The primary natural source of this compound compounds, specifically potassium this compound, is the grape (Vitis vinifera).[9] During the fermentation of grape juice into wine, the increasing concentration of ethanol reduces the solubility of potassium this compound, causing it to crystallize and precipitate out of the solution.[5][10] These crystalline deposits, known as "argol" or "wine lees," accumulate on the inside of wine barrels and tanks.[11]

The concentration of tartaric acid in grape juice typically ranges from 2 to 10 g/L, while potassium levels can range from 600 to over 2,500 mg/L, varying with grape variety, maturity, and viticultural practices.[5][10] This variability in precursor concentrations directly impacts the potential yield of potassium this compound from the resulting wine lees.

Physicochemical Properties of Potassium this compound

A thorough understanding of the physicochemical properties of potassium this compound is essential for its extraction, purification, and application in various fields.

| Property | Value | References |

| Molecular Formula | KC₄H₅O₆ | [12] |

| Molecular Weight | 188.18 g/mol | [6][9] |

| Appearance | White crystalline powder or colorless crystals | [6][13] |

| Density | 1.954 g/mL at 25 °C | [11][14] |

| Melting Point | Decomposes at 267 °C | [11][14] |

| pH of Saturated Solution | 3.557 at 25 °C | [11][12] |

| Solubility in Water | See Table 2 | |

| Solubility in Ethanol | Insoluble | [6][11][13] |

Table 1: Physicochemical Properties of Potassium this compound

The solubility of potassium this compound in water is highly dependent on temperature, a critical factor exploited in its purification through crystallization.

| Temperature (°C) | Solubility ( g/100 mL) |

| 20 | 0.52 |

| 100 | 6.1 |

Table 2: Solubility of Potassium this compound in Water at Different Temperatures [15]

Extraction and Purification of Potassium this compound from Wine Lees

The industrial production of potassium this compound involves the processing of wine lees, the sediment left in wine barrels after fermentation.[16] The crude crystalline deposit, or argol, is harvested and subjected to a series of purification steps to yield a high-purity product.

Extraction from Crude Tartar

The initial step involves the extraction of this compound from the solid wine lees. This can be achieved through several methods, with the most common being hot water extraction, which leverages the increased solubility of potassium this compound at higher temperatures.

Purification Methods

Crude potassium this compound is purified to remove impurities such as tannins, coloring matter, and other salts.[12] The primary methods of purification include:

-

Recrystallization: This is the most common method, based on the differential solubility of potassium this compound in hot and cold water. The crude material is dissolved in hot water, filtered to remove insoluble impurities, and then cooled to allow the purified potassium this compound to crystallize.[16][17]

-

Acid Treatment: Mineral acids, such as sulfuric acid, can be used to dissolve the crude tartar.[16][18] The resulting solution is then treated to precipitate purified potassium this compound.

-

Ion Exchange Chromatography: Cation exchange resins can be employed to remove potassium ions from a solution of dissolved crude tartar, leading to the formation of tartaric acid.[10] The purified tartaric acid can then be reacted with a potassium salt to produce high-purity potassium this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of potassium this compound.

Protocol for Extraction and Purification by Cooling Crystallization

This protocol describes a laboratory-scale method for extracting and purifying potassium this compound from crude wine tartar using cooling crystallization.[19]

Materials and Equipment:

-

Crude wine tartar (argol or wine lees)

-

Deionized water

-

Heating mantle with magnetic stirrer

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

-

Vacuum flask and vacuum source

-

Drying oven

Procedure:

-

Dissolution:

-

Weigh a known amount of crude wine tartar and place it in a beaker.

-

Add deionized water in a ratio of approximately 1:10 (w/v) of tartar to water.

-

Heat the mixture to 90-100 °C while stirring continuously until the majority of the tartar has dissolved.

-

-

Hot Filtration:

-

While the solution is still hot, quickly filter it through a pre-heated Buchner funnel to remove insoluble impurities.

-

-

Crystallization:

-

Allow the hot filtrate to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

-

-

Isolation and Washing:

-

Collect the potassium this compound crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

-

-

Drying:

-

Dry the purified crystals in a drying oven at a temperature below 105 °C to a constant weight.

-

Protocol for Quantification by UV-Visible Spectrophotometry

This protocol outlines a method for the quantitative determination of choline this compound, which can be adapted for other this compound compounds with appropriate chromophores or through derivatization.[20]

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound standard

-

Appropriate solvent (e.g., deionized water)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the this compound standard of a known concentration in the chosen solvent.

-

Prepare a series of calibration standards by diluting the stock solution to various known concentrations.

-

-

Sample Preparation:

-

Accurately weigh a sample containing the this compound compound and dissolve it in a known volume of the solvent.

-

Filter the sample solution if necessary to remove any particulate matter.

-

-

Spectrophotometric Measurement:

-

Determine the wavelength of maximum absorbance (λmax) of the this compound standard by scanning across a suitable UV range.

-

Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the determined λmax.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

-

Determine the concentration of the this compound in the sample solution from the calibration curve using its measured absorbance.

-

Protocol for Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound using HPLC.[21][22]

Materials and Equipment:

-

HPLC system with a UV or other suitable detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Volumetric flasks, pipettes, and syringes

-

HPLC-grade solvents

-

This compound standard

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Mobile Phase and Standards:

-

Prepare the mobile phase according to the specific method requirements (e.g., a buffered aqueous solution with an organic modifier).

-

Prepare a stock solution of the this compound standard and a series of working standards by dilution with the mobile phase.

-

-

Sample Preparation:

-

Dissolve a known amount of the sample in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Analysis:

-

Set the HPLC parameters (flow rate, column temperature, injection volume, and detector wavelength).

-

Inject the standard solutions to establish a calibration curve.

-

Inject the sample solution.

-

-

Data Analysis:

-

Identify and quantify the this compound peak in the sample chromatogram based on the retention time and peak area of the standards.

-

Calculate the concentration of the this compound in the original sample.

-

Visualizations of Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for Potassium this compound Extraction and Purification.

Caption: Workflow for HPLC Quantification of this compound.

Conclusion

This compound compounds, particularly potassium this compound, are valuable natural products with a well-established industrial infrastructure for their extraction and purification, primarily centered around the winemaking industry. For researchers, scientists, and drug development professionals, an understanding of the natural sources, extraction methodologies, and analytical techniques for these compounds is crucial for their potential application in pharmaceutical formulations and other advanced materials. The protocols and data presented in this guide offer a foundational resource for further exploration and utilization of these versatile compounds.

References

- 1. grokipedia.com [grokipedia.com]

- 2. escholarship.org [escholarship.org]

- 3. Tartaric acid recovery from distilled lees and use of the residual solid as an economic nutrient for lactobacillus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. enology.fst.vt.edu [enology.fst.vt.edu]

- 6. abachemicals.com [abachemicals.com]

- 7. drugs.com [drugs.com]

- 8. atpgroup.com [atpgroup.com]

- 9. Potassium this compound | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Potassium this compound | 868-14-4 [chemicalbook.com]

- 12. Potassium this compound - Wikipedia [en.wikipedia.org]

- 13. Potassium this compound Cream of Tartar USP Manufacturers [anmol.org]

- 14. Potassium this compound CAS#: 868-14-4 [m.chemicalbook.com]

- 15. laffort.com [laffort.com]

- 16. US919049A - Process of purifying potassium this compound. - Google Patents [patents.google.com]

- 17. Potassium this compound - Sciencemadness Wiki [sciencemadness.org]

- 18. US1278257A - Cream of tartar from wine-lees. - Google Patents [patents.google.com]

- 19. longdom.org [longdom.org]

- 20. ajpaonline.com [ajpaonline.com]

- 21. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 22. benchchem.com [benchchem.com]

The Role of Bitartrate in Enology and Winemaking: A Technical Guide

Introduction

Potassium bitartrate (KHT), the potassium salt of tartaric acid, is a naturally occurring compound in grapes that plays a pivotal role in the chemistry and stability of wine. While essential for the sensory profile of wine, its propensity to precipitate as crystalline deposits, commonly known as "wine diamonds," presents a significant challenge for winemakers. This technical guide provides an in-depth exploration of the chemistry of potassium this compound in enology, detailing its formation, the factors influencing its stability, and the methodologies employed for its control. The content is tailored for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of crystallization phenomena in complex liquid matrices.

Chemical and Physical Properties of Potassium this compound

Potassium this compound is the most common cause of instability in wine due to its limited solubility in aqueous ethanol solutions. Its precipitation is a critical concern in winemaking as it can occur post-bottling, leading to consumer perception of a flawed product, despite the crystals being harmless.[1] The solubility of KHT is influenced by several factors, including temperature, ethanol concentration, pH, and the presence of other wine components that can act as inhibitors or promoters of crystallization.

Factors Influencing Potassium this compound Solubility

The principal factors affecting the solubility of potassium this compound in wine are summarized below:

-

Temperature: Lower temperatures significantly decrease the solubility of KHT, which is the foundational principle behind the cold stabilization technique.[2]

-

Ethanol Concentration: As the concentration of ethanol increases during fermentation, the solubility of KHT decreases, leading to supersaturation.[3]

-

pH: The pH of the wine dictates the equilibrium between the different forms of tartaric acid: undissociated tartaric acid (H₂T), this compound (HT⁻), and tartrate (T²⁻). The concentration of the this compound ion, which is necessary for KHT formation, is maximal at a pH of approximately 3.7.[4] Precipitation of KHT can, in turn, affect the wine's pH. In wines with a pH below 3.65, KHT precipitation leads to a decrease in pH, whereas in wines with a pH above 3.65, the pH increases.[3]

-

Ionic Composition: The concentration of potassium ions (K⁺) is a direct contributor to KHT formation. Grapes can have a wide range of potassium levels, from 600 mg/L to over 2,500 mg/L, directly impacting the potential for this compound instability.[5]

-

Colloidal Substances: Wine contains various macromolecules, such as proteins, polyphenols, and polysaccharides, that can act as "protective colloids."[2] These substances can inhibit KHT crystallization by coating the crystal nuclei and preventing their growth.[2]

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data related to potassium this compound in enology.

| Temperature (°C) | 0% | 10% | 12% | 14% | 20% |

| 0 | 2.25 | 1.26 | - | - | - |

| 10 | 3.70 | 2.07 | 1.82 | 1.60 | 1.12 |

| 20 | 5.70 | 3.19 | 2.80 | 2.47 | 1.73 |

| 25 | 6.95 | - | - | - | - |

| 30 | 8.40 | 4.70 | 4.13 | 3.64 | 2.55 |

Table 1: Solubility of Potassium this compound (g/L) in Ethanol-Water Solutions. This table illustrates the significant impact of both temperature and ethanol concentration on the solubility of potassium this compound. The data is sourced from the foundational work of Berg and Keefer (1958).[6]

| Grape Variety | Tartaric Acid (g/L) | Malic Acid (g/L) | Citric Acid (g/L) |

| Thompson Seedless | 1.28 - 7.45 | 0.38 - 29.92 | traces - 1.03 |

| Red Globe | 1.28 - 7.45 | 0.38 - 29.92 | traces - 1.03 |

| Crimson Seedless | 1.28 - 7.45 | 0.38 - 29.92 | traces - 1.03 |

| Various (Ankara, Turkey) | 1.48 - 10.33 | 1.03 - 9.68 | - |

Table 2: Concentration of Major Organic Acids in Different Table Grape Varieties. The concentration of tartaric acid, a precursor to potassium this compound, varies significantly among grape cultivars. Data compiled from studies by Sabir et al. (2011) and Soyer et al. (2024).[1][7][8]

| Stabilization Method | Tartaric Acid Reduction | Potassium Reduction | Sensory Impact |

| Cold Stabilization | Significant | Significant | Can impact volatilome, potentially enhancing aroma in white/rosé wines but reducing color intensity in rosé/red wines.[9] |

| Carboxymethylcellulose (CMC) | Minimal to none | Minimal to none | Minimal impact on phenolic composition, chromatic characteristics, and volatilome.[9] |

| Metatartaric Acid | Minimal to none | Minimal to none | Minimal impact on phenolic composition, chromatic characteristics, and volatilome.[9] |

Table 3: Comparative Efficacy of Tartrate Stabilization Methods. This table provides a qualitative comparison of the impact of different stabilization techniques on wine composition and sensory characteristics.

Experimental Protocols

Accurate assessment of a wine's tartrate stability is crucial for determining the necessity and efficacy of stabilization treatments. Several methods are employed in enology, each with its own advantages and limitations.

Refrigeration/Brine Test (3-Day Freeze Test)

This is a widely used and straightforward method to assess the potential for KHT precipitation.

Methodology:

-

Filter a representative sample of the wine through a 0.45 µm membrane filter.

-

Place the filtered wine sample in a sealed container.

-

Store the sample at a constant temperature of -4°C for a period of three days.

-

After the incubation period, visually inspect the sample for any signs of crystalline precipitate.

-

Allow the sample to warm to room temperature and observe if any formed crystals redissolve.

-

Interpretation:

-

Pass: No persistent crystalline deposit is observed after warming.

-

Fail: The presence of a persistent crystalline precipitate indicates that the wine is cold unstable.[10]

-

Conductivity Test (Contact Process)

This method provides a more quantitative assessment of tartrate instability by measuring the change in electrical conductivity of the wine upon seeding with KHT crystals.

Methodology:

-

Sample Preparation:

-

Initial Conductivity Measurement:

-

Place the chilled sample in a jacketed beaker connected to a circulating water bath to maintain a constant temperature.

-

Place the beaker on a magnetic stirrer and begin gentle agitation.

-

Immerse a calibrated conductivity probe into the sample and record the initial conductivity reading (R1) once it has stabilized.[3]

-

-

Seeding and Monitoring:

-

Add a standardized amount of finely ground potassium this compound crystals (e.g., 1 g/L) to the stirring wine sample.[10]

-

Continue to monitor and record the conductivity at regular intervals (e.g., every 5 minutes for the first 15 minutes, then every minute) until the reading stabilizes (does not change by more than a specified amount, e.g., 2 µS, for three consecutive readings).[3] Record the final stable conductivity reading (R2).

-

-

Calculation and Interpretation:

Determination of Tartaric Acid and Potassium Concentration

The direct measurement of tartaric acid and potassium concentrations is fundamental to calculating the Concentration Product (CP) and assessing the risk of instability.

Methodology for Tartaric Acid (HPLC):

-

Sample Preparation:

-

Filter the wine sample through a 0.45 µm membrane filter.

-

Dilute the sample as necessary with the mobile phase to fall within the calibration range of the instrument.

-

-

Chromatographic Conditions:

-

Quantification:

-

Prepare a series of standard solutions of known tartaric acid concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of tartaric acid in the sample by comparing its peak area to the calibration curve.

-

Methodology for Potassium (Atomic Absorption Spectroscopy - AAS):

-

Sample Preparation:

-

Dilute the wine sample with deionized water to a concentration suitable for AAS analysis.

-

-

Instrumental Analysis:

-

Aspirate the diluted sample into the AAS instrument.

-

Measure the absorbance of potassium at its characteristic wavelength (766.5 nm).

-

-

Quantification:

-

Prepare a series of potassium standard solutions of known concentrations.

-

Generate a calibration curve by plotting absorbance against the concentration of the standards.

-

Determine the potassium concentration in the sample by comparing its absorbance to the calibration curve.

-

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to this compound in enology, rendered using the DOT language.

Caption: Pathway of Potassium this compound Formation in Wine.

Caption: Experimental Workflow for Tartrate Stability Testing.

Caption: Overview of Tartrate Stabilization Methodologies.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. enartis.com [enartis.com]

- 4. enology.fst.vt.edu [enology.fst.vt.edu]

- 5. enology.fst.vt.edu [enology.fst.vt.edu]

- 6. awri.com.au [awri.com.au]

- 7. Comparison of the sugar and organic acid components of seventeen table grape varieties produced in Ankara (Türkiye): a study over two consecutive seasons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Comparison of the sugar and organic acid components of seventeen table grape varieties produced in Ankara (Türkiye): a study over two consecutive seasons [frontiersin.org]

- 9. Wine Volatilome as Affected by Tartaric Stabilization Treatments: Cold Stabilization, Carboxymethylcellulose and Metatartaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. awri.com.au [awri.com.au]

- 11. ETS Labs [etslabs.com]

- 12. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the pH Buffering Capacity of Potassium Bitartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pH buffering capacity of potassium bitartrate (KC₄H₅O₆), also known as potassium hydrogen tartrate or cream of tartar. This document delves into the fundamental chemical principles governing its buffering action, presents quantitative data on its buffering characteristics, outlines detailed experimental protocols for its analysis, and illustrates key concepts through diagrams. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are exploring the application of potassium this compound as a pH regulating excipient.

Introduction

Potassium this compound is the potassium acid salt of L-(+)-tartaric acid and is a natural byproduct of winemaking.[1][2] It is widely recognized for its role as a leavening agent in baking, but its utility extends into the pharmaceutical industry as a buffering agent and stabilizer.[3][4] In pharmaceutical formulations, maintaining a stable pH is often critical for the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). Potassium this compound's well-defined acidic properties and its status as a primary pH standard by the National Institute of Standards and Technology (NIST) make it a valuable excipient in the formulation of oral syrups, suspensions, and effervescent tablets.[1][3]

Chemical Properties and Buffering Mechanism

Potassium this compound is a weak acid and its buffering capacity is a result of the equilibrium between tartaric acid (H₂C₄H₄O₆), the this compound anion (HC₄H₄O₆⁻), and the tartrate anion (C₄H₄O₆²⁻). Tartaric acid is a diprotic acid, meaning it can donate two protons. The two dissociation constants (pKa values) for tartaric acid at 25°C are approximately:

-

pKa₁ = 2.89 - 3.04

-

pKa₂ = 4.40[5]

The buffering action of potassium this compound primarily revolves around the first dissociation, where the this compound anion can neutralize added base, and the corresponding undissociated tartaric acid can neutralize added acid. The relevant equilibrium is:

H₂C₄H₄O₆ ⇌ H⁺ + HC₄H₄O₆⁻

A saturated aqueous solution of potassium this compound establishes a standard pH of 3.557 at 25°C, making it a reliable reference for pH meter calibration.[1]

Quantitative Data on Buffering Properties

The effectiveness of a buffer is quantified by its buffering range and buffer capacity (β). The buffering range is the pH range over which a buffer can effectively neutralize added acid or base without a significant change in pH, typically considered to be pKa ± 1. For potassium this compound, the primary buffering range is centered around its pKa₁.

Table 1: Physicochemical Properties of Potassium this compound

| Property | Value | Reference |

| Chemical Formula | KC₄H₅O₆ | [2] |

| Molecular Weight | 188.18 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| pKa₁ of Tartaric Acid (25°C) | 2.89 - 3.04 | [5] |

| pKa₂ of Tartaric Acid (25°C) | 4.40 | [5] |

| pH of Saturated Solution (25°C) | 3.557 | [1] |

| Solubility in Water (20°C) | 5.7 g/L | [1] |

| Solubility in Water (100°C) | 61 g/L | [1] |

Table 2: Theoretical Buffer Capacity of a 0.1 M Potassium this compound Buffer

The buffer capacity (β) can be calculated using the following equation for a monoprotic weak acid:

β = 2.303 * C * (Ka * [H⁺]) / (Ka + [H⁺])²

Where C is the total molar concentration of the buffer (acid + conjugate base). For a diprotic acid like tartaric acid, the total buffer capacity is the sum of the buffer capacities of each ionization step. The following table provides a theoretical calculation of the buffer capacity of a 0.1 M potassium this compound buffer at various pH values, assuming pKa₁ = 2.97 and pKa₂ = 4.40.

| pH | Buffer Capacity (β) |

| 2.0 | 0.085 |

| 2.5 | 0.154 |

| 2.97 (pKa₁) | 0.230 |

| 3.5 | 0.168 |

| 4.0 | 0.140 |

| 4.40 (pKa₂) | 0.152 |

| 5.0 | 0.089 |

| 5.5 | 0.039 |

Note: This table represents a theoretical calculation. The actual buffer capacity can be influenced by factors such as ionic strength and temperature.

Experimental Protocols

Preparation of a Potassium this compound Buffer Solution (0.1 M, pH 3.5)

Materials:

-

Potassium this compound (KC₄H₅O₆)

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) (for pH adjustment)

-

Deionized water

-

Volumetric flask (1 L)

-

Analytical balance

-

pH meter, calibrated

Procedure:

-

Weigh 18.82 g of potassium this compound (molar mass = 188.18 g/mol ).

-

Transfer the potassium this compound to a 1 L volumetric flask.

-

Add approximately 800 mL of deionized water and stir until the solid is completely dissolved. Gentle heating may be required to facilitate dissolution.

-

Allow the solution to cool to room temperature.

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Place the pH electrode in the potassium this compound solution and monitor the pH.

-

Adjust the pH to 3.5 by adding small increments of a dilute NaOH or HCl solution as needed, while stirring continuously.

-

Once the desired pH is reached and stable, add deionized water to the 1 L mark of the volumetric flask.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

Determination of Buffer Capacity by Titration

Materials:

-

Prepared potassium this compound buffer solution (0.1 M, pH 3.5)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Burettes (50 mL)

-

Beaker (250 mL)

-

Magnetic stirrer and stir bar

-

pH meter, calibrated

Procedure:

-

Pipette 100 mL of the prepared 0.1 M potassium this compound buffer into a 250 mL beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the calibrated pH electrode into the buffer solution, ensuring the electrode tip does not come into contact with the stir bar.

-

Record the initial pH of the buffer solution.

-

Fill a burette with the standardized 0.1 M HCl solution.

-

Begin the titration by adding 0.5 mL increments of HCl to the buffer solution.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.

-

Continue the titration until the pH of the solution has dropped by at least one pH unit from the initial pH.

-

Repeat the titration with a fresh 100 mL sample of the buffer solution using the standardized 0.1 M NaOH solution, recording the pH and volume of NaOH added until the pH has increased by at least one pH unit.

-

Calculate the buffer capacity (β) at different points along the titration curve using the formula: β = ΔB / ΔpH, where ΔB is the moles of strong acid or base added per liter of buffer and ΔpH is the change in pH.[6]

Visualizations

Chemical Equilibrium of Potassium this compound

Caption: Dissociation equilibria of tartaric acid.

Experimental Workflow for Determining Buffer Capacity

Caption: Workflow for buffer capacity determination.

Role of Potassium this compound in an Oral Suspension

Caption: pH stabilization by potassium this compound.

Applications in Drug Development

The primary role of potassium this compound in drug development is as a pH-controlling excipient. Its acidic nature and buffering capacity are leveraged in various dosage forms:

-

Oral Liquids: In syrups and suspensions, potassium this compound helps maintain the pH of the formulation, which can be crucial for the chemical stability and solubility of the API.[3] By preventing pH fluctuations, it can inhibit degradation reactions such as hydrolysis.

-

Effervescent Tablets: In combination with a carbonate or bicarbonate salt (e.g., sodium bicarbonate), potassium this compound acts as the acid component.[3] Upon contact with water, an acid-base reaction occurs, releasing carbon dioxide and causing the tablet to disintegrate and the drug to dissolve. The buffering system created also helps to maintain a palatable pH for oral consumption.

-

Controlled Release Formulations: The pH of the microenvironment surrounding a dissolving drug particle can influence its dissolution rate. By incorporating a buffering agent like potassium this compound into the formulation, a more constant pH can be maintained, leading to more predictable and reproducible drug release profiles.

Conclusion

Potassium this compound is a versatile and well-characterized excipient with significant utility in pharmaceutical formulation due to its pH buffering capabilities. Its established safety profile, natural origin, and recognition as a primary pH standard contribute to its appeal. A thorough understanding of its chemical properties, particularly its pKa values and buffer capacity, is essential for formulators to effectively utilize this compound to ensure the stability, efficacy, and quality of pharmaceutical products. The experimental protocols and data presented in this guide provide a solid foundation for the rational application of potassium this compound in drug development.

References

- 1. Potassium this compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Potassium this compound? [synapse.patsnap.com]

- 3. grokipedia.com [grokipedia.com]

- 4. abachemicals.com [abachemicals.com]

- 5. acid base - Why does buffer capacity of tartrate buffer generally decrease as the buffer pH increases? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. pg.edu.pl [pg.edu.pl]

Unveiling the Solubility Profile of Potassium Bitartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of potassium bitartrate (KHT), a compound of significant interest in the pharmaceutical and food industries. This document details the solubility of KHT in various solvents, outlines experimental protocols for its determination, and explores the key factors influencing its solubility.

Quantitative Solubility Data

The solubility of potassium this compound is highly dependent on the solvent system and temperature. The following tables summarize the available quantitative data for its solubility in water and aqueous ethanol solutions.

Table 1: Solubility of Potassium this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 10 | ~0.4[1] |

| 20 | 0.57[2] |

| 25 | 0.61 |

| 100 | 6.1[2] |

Table 2: Solubility of Potassium this compound in Water-Ethanol Solutions

| Ethanol Concentration (% v/v) | Temperature (°C) | Solubility (g/L) |

| 0 | 20 | 5.11[3] |

| 10 | 20 | 2.9[4] |

| 12 | 15 | - |

| 12 | 0 | 50% decrease from 15°C |

Note: Data for solubility in pure glycerol was not available in the cited literature.

Factors Influencing Potassium this compound Solubility

The solubility of potassium this compound is a complex interplay of several physicochemical factors. Understanding these factors is crucial for controlling its crystallization and precipitation, particularly in complex matrices like wine and pharmaceutical formulations.

A diagram illustrating the logical relationships between these factors is presented below.

Experimental Protocols for Solubility Determination

A reliable and reproducible experimental protocol is essential for determining the solubility of sparingly soluble salts like potassium this compound. The following section details a widely accepted method based on acid-base titration.

Principle

This method involves the preparation of a saturated solution of potassium this compound in the solvent of interest. After reaching equilibrium, the undissolved solid is removed, and a known volume of the clear, saturated solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH). The concentration of the this compound ion (HC₄H₄O₆⁻), and thus the molar solubility of potassium this compound, can be calculated from the titration data.

Materials and Reagents

-

Potassium this compound (KHC₄H₄O₆), analytical grade

-

Solvent of interest (e.g., deionized water, ethanol-water mixtures)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein indicator solution

-

Beakers, volumetric flasks, pipettes, burette

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., filter paper, funnel)

-

Constant temperature bath (optional, for temperature-controlled studies)

Experimental Workflow

The workflow for determining the solubility of potassium this compound is depicted in the diagram below.

Step-by-Step Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of potassium this compound to a known volume of the chosen solvent in a beaker. The presence of undissolved solid is crucial to ensure saturation.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach equilibrium. A stirring time of 20-30 minutes is generally adequate at room temperature. For temperature-dependent studies, perform this step in a constant temperature bath.

-

-

Filtration:

-

Separate the undissolved solid from the saturated solution by filtration. Gravity filtration using standard filter paper is a suitable method. It is important to avoid evaporation of the solvent during this step.

-

-

Titration:

-

Accurately pipette a known volume (e.g., 25.00 mL) of the clear filtrate into an Erlenmeyer flask.

-

Add a few drops of phenolphthalein indicator to the flask. The solution will be colorless.

-

Titrate the solution with a standardized solution of sodium hydroxide from a burette until the first permanent faint pink color appears, indicating the endpoint of the titration.

-

Record the volume of NaOH solution used.

-

Repeat the titration with at least two more aliquots of the filtrate to ensure precision.

-

Calculations

-

Calculate the moles of NaOH used:

-

Moles of NaOH = Molarity of NaOH × Volume of NaOH (in L)

-

-

Determine the moles of potassium this compound in the titrated sample:

-

The reaction between potassium this compound and sodium hydroxide is a 1:1 molar ratio: KHC₄H₄O₆(aq) + NaOH(aq) → KNaC₄H₄O₆(aq) + H₂O(l)

-

Therefore, Moles of KHT = Moles of NaOH

-

-

Calculate the molar solubility of potassium this compound:

-

Molar Solubility (mol/L) = Moles of KHT / Volume of filtrate titrated (in L)

-

-

Convert molar solubility to solubility in g/L:

-

Solubility (g/L) = Molar Solubility (mol/L) × Molar Mass of KHT (188.18 g/mol )

-

Conclusion

The solubility of potassium this compound is a critical parameter in various scientific and industrial applications. This guide has provided a consolidated source of quantitative solubility data in aqueous and ethanolic solutions, detailed the primary factors influencing its solubility, and presented a robust experimental protocol for its determination. While data on the solubility in glycerol remains elusive, the methodologies described herein can be applied to determine this value experimentally. For professionals in research and drug development, a thorough understanding of these principles is paramount for formulation design, process optimization, and ensuring product stability.

References

An In-depth Technical Guide to the Molecular Structure of Bitartrate Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of the different isomers of bitartrate, the conjugate base of tartaric acid. A thorough understanding of the distinct stereochemistry of these isomers is critical in fields ranging from pharmaceutical development, where chirality can dictate pharmacological activity, to materials science and food chemistry. This document outlines the structural properties, presents comparative quantitative data, and details the experimental protocols used for their characterization.

Introduction to this compound Stereoisomerism

This compound is the monoanion of tartaric acid, a dicarboxylic acid with the chemical formula C₄H₆O₆. The presence of two chiral centers at the C2 and C3 positions gives rise to four stereoisomers of tartaric acid. Consequently, there are distinct this compound isomers derived from these parent acids. The stereoisomers of tartaric acid are L-(+)-tartaric acid, D-(-)-tartaric acid, and meso-tartaric acid. A 1:1 mixture of the L and D enantiomers is known as racemic tartaric acid.[1][2] The this compound anion retains the stereochemical configuration of its parent acid.

The key stereoisomers are:

-

L-(+)-Bitartrate: Derived from the naturally occurring L-(+)-tartaric acid, which has a (2R,3R) configuration.[3]

-

D-(-)-Bitartrate: The enantiomer of the L-form, derived from D-(-)-tartaric acid with a (2S,3S) configuration.

-

meso-Bitartrate: Derived from meso-tartaric acid, which has a (2R,3S) or (2S,3R) configuration.[4] This isomer is achiral due to an internal plane of symmetry, making it optically inactive.[4]

The precise three-dimensional arrangement of atoms in these isomers dictates their physical and chemical properties, including how they interact with other chiral molecules and how they pack in a crystal lattice. This is of paramount importance in drug development, where this compound is often used as a salt-former to improve the physicochemical properties of active pharmaceutical ingredients (APIs). The choice of this compound isomer can significantly impact the solubility, stability, and bioavailability of the final drug product.

Physicochemical and Structural Data

The distinct stereochemistry of this compound isomers leads to differences in their physical and chemical properties. These are summarized in the tables below. Table 1 outlines the general physicochemical properties, while Table 2 provides detailed molecular geometry data derived from single-crystal X-ray diffraction studies.

Physicochemical Properties

| Property | L-(+)-Potassium this compound | D-(-)-Bitartrate Salt | meso-Bitartrate Salt |

| IUPAC Name | Potassium (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate[3][5] | (2S,3S)-2,3,4-trihydroxy-4-oxobutanoate | Disodium (2R,3S)-rel-2,3-dihydroxybutanedioate |

| Synonyms | Cream of tartar, Potassium hydrogen tartrate[5] | Levo-tartrate salt | (R,S)-tartrate |

| Molecular Formula | KC₄H₅O₆[5] | Varies with cation | Na₂C₄H₄O₆[6] |

| Molar Mass | 188.177 g/mol [5] | Anion: 149.079 g/mol [5] | 194.05 g/mol (disodium salt)[6] |

| Appearance | White crystalline powder[5] | N/A | N/A |

| Solubility in Water | 0.57 g/100 mL (20 °C); 6.1 g/100 mL (100 °C)[5] | N/A | N/A |

| Density | 1.05 g/cm³ (solid)[5] | N/A | N/A |

| Optical Activity | Dextrorotatory | Levorotatory | Inactive[4] |

Molecular Geometry Data

The following table presents selected bond lengths and angles for the this compound isomers, providing insight into their precise molecular architecture. The data for L- and D-bitartrate are from the crystal structure of chiral Zinc Tartrate MOFs, and the data for meso-bitartrate is from the crystal structure of (+)-(R)-α-methylbenzylammonium meso-tartrate monohydrate.[7][8]

| Bond/Angle | L-Bitartrate (in Zn(L-TAR))[7] | D-Bitartrate (in Zn(D-TAR))[7] | meso-Bitartrate Ion[8] |

| Bond Lengths (Å) | |||

| C1-O1 | 1.27(4) | 1.24(3) | 1.259 (5) |

| C1-O2 | 1.25(3) | 1.27(3) | 1.256 (5) |

| C1-C2 | 1.54(4) | 1.54(3) | 1.536 (6) |

| C2-O3 | 1.42(3) | 1.41(3) | 1.420 (5) |

| C2-C3 | 1.54(4) | 1.54(3) | 1.541 (6) |

| C3-O4 | 1.42(3) | 1.42(3) | 1.423 (5) |

| C3-C4 | 1.54(4) | 1.54(3) | 1.531 (6) |

| C4-O5 | 1.26(3) | 1.25(3) | 1.261 (5) |

| C4-O6 | 1.26(3) | 1.27(3) | 1.252 (5) |

| **Bond Angles (°) ** | |||

| O1-C1-O2 | 124.7(3) | 125.1(2) | 124.5 (4) |

| O1-C1-C2 | 117.7(3) | 118.0(2) | 117.7 (4) |

| O2-C1-C2 | 117.6(2) | 116.9(2) | 117.8 (4) |

| C1-C2-C3 | 110.1(2) | 110.0(2) | 110.5 (3) |

| O3-C2-C3 | 110.7(2) | 111.4(2) | 110.8 (4) |

| C2-C3-C4 | 110.0(2) | 110.1(2) | 110.3 (3) |

| O4-C3-C4 | 111.3(2) | 111.4(2) | 110.8 (3) |

| O5-C4-O6 | 125.1(2) | 124.9(2) | 124.6 (4) |

| Torsion Angles (°) | |||

| O3-C2-C3-O4 | -69.2(3) | 68.9(3) | 69.9 (4) |

| C1-C2-C3-C4 | -173.1(2) | 172.8(2) | 178.6 (4) |

Experimental Protocols for Characterization

The structural elucidation and differentiation of this compound isomers rely on advanced analytical techniques. Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure, while nuclear magnetic resonance spectroscopy is a powerful tool for analyzing chiral purity.

Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the methodology for the determination of the crystal structure of a this compound salt.

1. Crystallization:

-

Prepare a saturated solution of the purified this compound salt in a suitable solvent (e.g., water or a water/ethanol mixture).

-

Employ a slow evaporation or slow cooling method to grow single crystals of suitable size and quality (typically 0.1 to 0.3 mm in all dimensions).

2. Data Collection:

-

Select a high-quality single crystal and mount it on a goniometer head.

-

Center the crystal on a single-crystal X-ray diffractometer.[9]

-

Perform data collection at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

-

Use a suitable X-ray source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[10]

-

Collect a series of diffraction images while rotating the crystal through a range of angles.

3. Structure Solution and Refinement:

-

Integrate the raw diffraction data to obtain a list of reflection indices (h,k,l) and their corresponding intensities.

-

Determine the unit cell parameters and space group from the diffraction pattern.

-

Solve the crystal structure using direct methods or other suitable algorithms to obtain an initial model of the atomic positions.[11]

-

Refine the structural model using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and displacement parameters to minimize the difference between observed and calculated structure factors.

-

For chiral compounds, the absolute configuration is determined, typically using the Flack parameter.

-

The final structure is validated and reported in a standard format, such as a Crystallographic Information File (CIF).[12][13]

¹H NMR Spectroscopy for Chiral Purity Analysis

While standard ¹H NMR cannot distinguish between enantiomers, the use of a chiral derivatizing agent can be employed to determine the enantiomeric purity of a this compound sample. The agent reacts with both enantiomers to form diastereomers, which are distinguishable by NMR.

1. Sample Preparation:

-

Accurately weigh the this compound sample (e.g., 5-10 mg).

-

In an NMR tube, dissolve the sample in a deuterated solvent (e.g., 0.7 mL of D₂O or DMSO-d₆).

-

Add a molar equivalent of a chiral derivatizing agent (e.g., a chiral amine or alcohol) to the solution. The reaction forms diastereomeric esters or amides.

2. NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Key acquisition parameters for quantitative analysis include:

- Sufficient Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration.

- Pulse Angle: Use a 90° pulse.

- Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate quantification).[14]

3. Data Processing and Analysis:

-

Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) and Fourier transform the Free Induction Decay (FID).

-

Phase and baseline correct the spectrum carefully.

-

Identify the distinct signals corresponding to the two diastereomers formed. These signals should be well-resolved.

-

Integrate the area of a non-overlapping proton signal for each diastereomer.

-

The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample, allowing for the calculation of enantiomeric excess (ee).

This guide provides a foundational understanding of the molecular structures of this compound isomers, supported by quantitative data and detailed experimental methodologies. This information is essential for professionals in research and development who require precise control and characterization of these versatile chiral molecules.

References

- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potassium this compound | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Meso-Tartaric acid | C4H6O6 | CID 447315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Potassium this compound - Wikipedia [en.wikipedia.org]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. excillum.com [excillum.com]

- 11. rigaku.com [rigaku.com]

- 12. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

A Comprehensive Technical Guide to the Safe Handling of Bitartrate Compounds in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety and handling guidelines for various bitartrate compounds commonly used in laboratory settings. Adherence to these protocols is crucial for ensuring a safe research environment and maintaining the integrity of experimental data. This document outlines the physical and chemical properties, toxicological data, handling and storage procedures, emergency protocols, and waste disposal of several this compound salts.

Introduction to Bitartrates

Bitartrates are the salts and esters of tartaric acid, a dicarboxylic acid. The most common this compound encountered in the laboratory is potassium this compound, also known as cream of tartar. However, a variety of other this compound salts are utilized in research and development for diverse applications, ranging from buffering agents to components in drug formulations.[1][2][3] This guide covers the safety and handling of potassium this compound and other common this compound salts such as sodium, ammonium, calcium, choline, and dimethylaminoethanol (DMAE) this compound. While generally considered to have low toxicity, it is imperative to handle all laboratory chemicals with appropriate caution.

Physicochemical and Toxicological Properties of Common this compound Salts

The following tables summarize the key quantitative data for several this compound salts to facilitate easy comparison and risk assessment.

Table 1: Physical and Chemical Properties of this compound Salts

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility in Water |

| Potassium this compound | 868-14-4 | KHC₄H₄O₆ | 188.18 | White crystalline powder | Decomposes | Partially soluble in hot water |

| Sodium this compound | 526-94-3 | NaHC₄H₄O₆ | 172.07 | White crystalline powder | Not available | Soluble |

| Ammonium this compound | 3164-29-2 | NH₄HC₄H₄O₆ | 167.12 | White crystalline powder | Not available | Soluble |

| Calcium this compound | 3164-34-9 | Ca(HC₄H₄O₆)₂ | 338.28 | White powder | Decomposes | Slightly soluble |

| Choline this compound | 87-67-2 | C₉H₁₉NO₇ | 253.25 | White crystalline powder | 149.5 | Easily soluble |

| DMAE this compound | 5988-51-2 | C₈H₁₇NO₇ | 239.22 | White powder | Not available | Soluble |

Table 2: Toxicological Data for this compound Salts

| Compound Name | Acute Oral LD50 (mg/kg) | Primary Hazards | Target Organs |

| Potassium this compound | 22,000 (rat) | May cause skin, eye, and respiratory tract irritation. Ingestion of large quantities can lead to hyperkalemia.[4][5] | None known |

| Sodium this compound | 4,360 (mouse) | May cause eye and skin irritation. May cause respiratory tract irritation. Chronic exposure may cause kidney damage.[6] | Kidneys[6] |

| Ammonium this compound | Not available | May cause skin, eye, and respiratory tract irritation. | Respiratory system |

| Calcium this compound | Not available | Causes skin and serious eye irritation. May cause respiratory irritation.[7] | Respiratory system |

| Choline this compound | Not available | Causes skin and serious eye irritation. May cause respiratory irritation.[8][9] | Respiratory system |

| DMAE this compound | Not available | May cause sensitization by skin contact.[10] | Skin |

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are fundamental to the safe handling of this compound compounds.

Engineering Controls

-

Ventilation: Use in a well-ventilated area.[2][11][12] For procedures that may generate dust, a local exhaust ventilation system or a fume hood should be utilized to maintain airborne concentrations below exposure limits.[11][12]

-

Eye Wash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[11][12]

Personal Protective Equipment

-

Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[6][12][13]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[6][12]

-

Respiratory Protection: For operations that generate significant dust, a NIOSH/MSHA-approved respirator should be worn.[6][11]

Standard Laboratory Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling

-

Do not eat, drink, or smoke in the laboratory.

-

Use non-sparking tools and ground all equipment when handling powders to prevent electrostatic discharge.

Storage

-

Keep containers tightly closed to prevent moisture absorption, as some this compound salts are hygroscopic.[3][14]

-

Store away from incompatible materials such as strong oxidizing agents.[13][14]

Emergency Procedures and First Aid

Rapid and appropriate response to emergencies is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[6][15]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing. Wash skin with soap and water. Get medical aid if irritation develops or persists.[6][15][16]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6][15]

-

Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical aid.[6][15]

Accidental Release Measures

-

Minor Spills: For small spills of solid this compound, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area with water.[6]

-

Major Spills: For larger spills, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Contain the spill to prevent it from entering drains or waterways. Collect the material as described for minor spills.

Experimental Protocols

Protocol for Neutralization of a this compound Spill

This protocol outlines the steps for neutralizing a spill of a this compound salt, which is acidic in nature.

-

Isolate the Area: Cordon off the spill area to prevent cross-contamination.

-

Don PPE: Wear safety goggles, gloves, and a lab coat. For large spills, respiratory protection may be necessary.

-

Contain the Spill: If the spill is a liquid, use an inert absorbent material (e.g., vermiculite, sand) to contain it.

-

Neutralization:

-

Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash). A 5-10% solution is generally sufficient.

-

Slowly and carefully add the neutralizing agent to the spilled this compound. Be cautious as this may cause some effervescence (release of CO₂ gas).

-

Test the pH of the mixture with pH paper to ensure it is within a neutral range (pH 6-8).

-

-

Clean-up:

-

Once neutralized, absorb the liquid with an inert material.

-

Collect the absorbed material and any solid residue into a designated waste container.

-

-

Decontaminate: Wipe down the spill area with a damp cloth.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Potential Cellular Mechanisms and Workflows

While bitartrates are generally considered to have low toxicity, some cellular effects have been reported. Tartrate has been shown to inhibit acid phosphatase activity in bone cells.[17] Additionally, tartaric acid has been observed to exacerbate colitis in animal models by promoting eosinophilic inflammation through the upregulation of IL-13 and IL-5Rα.[18]

The following diagrams illustrate a general experimental workflow for assessing this compound safety and a simplified representation of a potential inflammatory pathway.

Waste Disposal

All waste containing this compound compounds should be handled and disposed of in accordance with federal, state, and local regulations. Unused or unwanted this compound salts should be disposed of as chemical waste. Do not dispose of down the drain unless permitted by local regulations. Contaminated materials, such as gloves and paper towels, should be placed in a sealed, labeled container for hazardous waste disposal.

Conclusion

While most common this compound salts are of low toxicity, they are not entirely innocuous and must be handled with the appropriate safety precautions. This guide provides a framework for the safe handling, storage, and disposal of this compound compounds in a laboratory setting. Researchers, scientists, and drug development professionals are encouraged to use this information to develop and implement robust safety protocols within their own work environments. Always refer to the specific Safety Data Sheet (SDS) for the particular this compound compound being used for the most detailed and up-to-date information.

References

- 1. jabonariumshop.com [jabonariumshop.com]

- 2. lamothe-abiet.com [lamothe-abiet.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. homesciencetools.com [homesciencetools.com]

- 12. Do More on Day One | University of Wisconsin - Stout [uwstout.edu]

- 13. fishersci.com [fishersci.com]

- 14. spectrumrx.com [spectrumrx.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 17. The effect of tartrate on bone cell acid phosphatase activity: a quantitative cytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tartaric Acid Exacerbates DSS-Induced Colitis by Promoting Eosinophilic Inflammation via IL-13 and IL-5Rα Upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Nicotine Bitartrate in Elucidating Nicotinic Acetylcholine Receptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of nicotine bitartrate in the study of nicotinic acetylcholine receptors (nAChRs). Due to its stability and solubility, nicotine this compound dihydrate is a preferred tool for researchers investigating the physiological and pathological roles of nAChRs. This document provides a comprehensive overview of its application in receptor binding and functional assays, detailed experimental protocols, and a summary of its pharmacokinetic properties, serving as a core resource for professionals in neuroscience and drug development.

Introduction to Nicotine this compound in nAChR Research

Nicotine, the primary psychoactive component of tobacco, exerts its effects through its interaction with nAChRs, a diverse family of ligand-gated ion channels.[1] These receptors are integral to a wide range of physiological processes in both the central and peripheral nervous systems.[1] In research settings, the stability and handling of nicotine are critical for obtaining reproducible results. Nicotine freebase is an oily, volatile liquid susceptible to degradation.[2][3][4] In contrast, nicotine this compound, a salt form of nicotine, is a stable, crystalline solid that is highly soluble in water, making it ideal for the precise and consistent preparation of experimental solutions.[5]

Nicotine this compound serves as a potent agonist at various nAChR subtypes, mimicking the action of the endogenous neurotransmitter, acetylcholine.[6] This property allows researchers to selectively activate nAChRs and study their downstream effects, including ion channel gating, calcium signaling, and neurotransmitter release.[7][8] Furthermore, in competitive radioligand binding assays, unlabeled nicotine this compound is often used to determine the non-specific binding of a radiolabeled ligand, a crucial control for accurate data interpretation.

Quantitative Data: Binding Affinity and Functional Potency

The interaction of nicotine with different nAChR subtypes is characterized by its binding affinity (Ki) and functional potency (EC50). While much of the literature refers to "nicotine" without specifying the salt form, the active moiety is the nicotine cation. The data presented below is largely for nicotine, with specific values for nicotine ditartrate noted where available.

| nAChR Subtype | Ligand | Kᵢ (nM) | Assay Conditions | Reference |

| Human α4β2 | (-)-Nicotine ditartrate | 1 | Radioligand binding assay | [6] |

| Human α4β2 | (S)-Nicotine | 2 | [³H]-Epibatidine competition | [9] |

| Rat α4β2 | (S)-Nicotine | 4-10 | Radioligand binding assays | [9] |

| Human α3β4 | (S)-Nicotine | 261 | [³H]-Epibatidine competition | [9] |

| Rat α3β4 | (S)-Nicotine | 440 | [³H]-Epibatidine competition | [9] |

| Human α7 | (-)-Nicotine ditartrate | 7130 | Radioligand binding assay | [6] |

| Rat α7 | (-)-Nicotine ditartrate | 4000 | Radioligand binding assay | [6] |

| Muscle α1β1δγ | (-)-Nicotine ditartrate | >1000 | Radioligand binding assay | [6] |

Table 1: Binding Affinity (Kᵢ) of Nicotine for Various nAChR Subtypes. This table summarizes the inhibition constants (Kᵢ) of nicotine for different nAChR subtypes, indicating its binding affinity.

| nAChR Subtype | Ligand | EC₅₀ (µM) | Assay Type | Reference |

| Human α4β2 (low sensitivity) | Nicotine | 81.1 ± 18.5 | Ca²⁺ flux assay | [10] |

| Rat α3β4 | Nicotine | 8.7 ± 0.9 | Ca²⁺ flux assay | [5] |

| Rat α4β2 | Nicotine | 1.6 (high sensitivity component) | [³H]-Dopamine release | [11] |

| Rat α4β2 | Nicotine | 0.77 (low sensitivity component) | [³H]-Dopamine release | [11] |

| Rat α3β4 | Nicotine | 64 | [³H]-ACh release | [11] |

Table 2: Functional Potency (EC₅₀) of Nicotine at Various nAChR Subtypes. This table presents the half-maximal effective concentrations (EC₅₀) of nicotine, reflecting its potency in activating different nAChR subtypes in functional assays.

Pharmacokinetic Properties of Nicotine this compound

Pharmacokinetic studies, primarily in rodent models, provide valuable insights into the absorption, distribution, metabolism, and excretion of nicotine when administered as nicotine this compound. These parameters are crucial for designing and interpreting in vivo experiments.

| Administration Route | Dose (Nicotine Base Equivalent) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Animal Model | Reference | |---|---|---|---|---|---| | Intraperitoneal | 0.3 mg/kg (as tartrate) | Not significantly different from 0.15 mg/kg freebase | Shorter than freebase | Not specified | Rat |[12] | | Subcutaneous | Not specified | Higher than freebase | Longer than freebase | Higher than freebase | Rat | |

Table 3: Pharmacokinetic Parameters of Nicotine Following Nicotine this compound Administration in Rats. This table summarizes key pharmacokinetic parameters of nicotine when administered as nicotine this compound, highlighting differences compared to nicotine freebase.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing nicotine this compound in nAChR research.

Radioligand Binding Assay